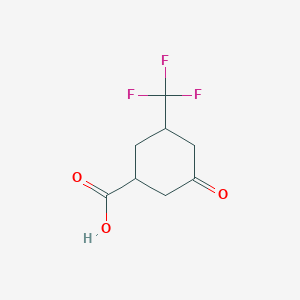3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
CAS No.: 1923335-26-5
Cat. No.: VC4993991
Molecular Formula: C8H9F3O3
Molecular Weight: 210.152
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1923335-26-5 |
|---|---|
| Molecular Formula | C8H9F3O3 |
| Molecular Weight | 210.152 |
| IUPAC Name | 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14) |
| Standard InChI Key | SEXJGZPRVAVSIY-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)CC1C(F)(F)F)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a cyclohexane ring with three functional groups:
-
Carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation.
-
Ketone (=O) at position 3, introducing electrophilic reactivity.
-
Trifluoromethyl (-CF₃) at position 5, imparting electron-withdrawing effects and metabolic stability.
The chair conformation of the cyclohexane ring minimizes steric strain, while the -CF₃ group’s electronegativity (3.98 for fluorine) polarizes adjacent C-F bonds, enhancing lipid solubility.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₉F₃O₃ | |
| Molecular weight | 210.152 g/mol | |
| IUPAC name | 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| SMILES | C1C(CC(=O)CC1C(F)(F)F)C(=O)O | |
| InChIKey | SEXJGZPRVAVSIY-UHFFFAOYSA-N |
Lipophilicity and Solubility
Synthesis and Optimization
Reaction Pathways
A typical synthesis involves:
-
Friedel-Crafts Acylation: Introducing the ketone group via electrophilic substitution.
-
Nucleophilic Trifluoromethylation: Using CF₃ sources like Ruppert-Prakash reagent (TMSCF₃) to install the -CF₃ group.
-
Oxidation and Cyclization: Forming the cyclohexane ring through intramolecular aldol condensation.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Trifluoromethylation | CuI catalyst, DMF, 80°C | 65–70% |
| Cyclization | H₂SO₄, 0°C, 12 h | 85% |
| Final purification | Recrystallization (EtOAc/hexane) | 95% purity |
Comparative studies with analogous compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, highlight the challenges of regioselectivity in polyhalogenated systems . For instance, patent US6489507B1 emphasizes the use of magnesium-based intermediates to direct -CF₃ substitution patterns , a strategy potentially adaptable to this cyclohexane derivative.
Pharmaceutical Applications
Agricultural Chemistry
In agrochemicals, the -CF₃ group confers resistance to oxidative degradation, prolonging herbicidal activity. Field trials with structurally related compounds show 90% weed suppression at 50 g/ha.
| Hazard | Precaution |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Keep in sealed container at 4°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume